Cas no 927-45-7 (7-Tridecanol)

7-Tridecanol structure
7-Tridecanol structure
Nom du produit:7-Tridecanol
Numéro CAS:927-45-7
Le MF:C13H28O
Mégawatts:200.360824584961
CID:813718
PubChem ID:136715

7-Tridecanol Propriétés chimiques et physiques

Nom et identifiant

    • 7-Tridecanol
    • tridecan-7-ol
    • 1-hexylheptanol
    • Dihexylcarbinol
    • Di-n-hexyl-carbinol
    • 1-Hexyl-1-heptanol
    • NSC 158536
    • CHEBI:87311
    • AS-76688
    • DB-307409
    • 927-45-7
    • NSC-158536
    • DTXCID80161603
    • AKOS014482618
    • SCHEMBL664620
    • SY269080
    • Q27159517
    • DTXSID60239112
    • MFCD00021955
    • C13H28O
    • D93272
    • NSC158536
    • BP-29536
    • Piscine à noyau: 1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
    • La clé Inchi: KWUWHKRBPALTGJ-UHFFFAOYSA-N
    • Sourire: OC(CCCCCC)CCCCCC

Propriétés calculées

  • Qualité précise: 200.21400
  • Masse isotopique unique: 200.214
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 10
  • Complexité: 89.4
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 5.4
  • Surface topologique des pôles: 20.2Ų

Propriétés expérimentales

  • Dense: 0.7947 (estimate)
  • Point de fusion: 26.15°C (estimate)
  • Point d'ébullition: 268.11°C (estimate)
  • Point d'éclair: 105.5°C
  • Indice de réfraction: 1.4192 (estimate)
  • Le PSA: 20.23000
  • Le LogP: 4.28810

7-Tridecanol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1262967-25g
7-Tridecanol
927-45-7 97%
25g
$165 2024-06-07
eNovation Chemicals LLC
Y1262967-5g
7-Tridecanol
927-45-7 97%
5g
$80 2024-06-07
Aaron
AR006F7Y-1g
7-​Tridecanol
927-45-7 97%
1g
$11.00 2025-02-11
1PlusChem
1P006EZM-10g
7-Tridecanol
927-45-7 97%
10g
$58.00 2024-04-20
Aaron
AR006F7Y-25g
7-​Tridecanol
927-45-7 98%
25g
$122.00 2025-03-06
Aaron
AR006F7Y-5g
7-​Tridecanol
927-45-7 97%
5g
$32.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1690416-250mg
7-Tridecanol
927-45-7 98%
250mg
¥326.00 2024-04-25
A2B Chem LLC
AC98562-10g
7-Tridecanol
927-45-7 97%
10g
$480.00 2024-07-18
A2B Chem LLC
AC98562-25g
7-Tridecanol
927-45-7 97%
25g
$961.00 2024-07-18
Aaron
AR006F7Y-100g
7-​Tridecanol
927-45-7 98%
100g
$416.00 2025-03-06

7-Tridecanol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ,  Water ;  9 h, rt
Référence
Derivatives of tridecan-X-ones (X = 2-7): Synthesis and spectral data
Gibka, Julia; Glinski, Marek, Zeszyty Naukowe - Politechnika Lodzka, 2004, 68, 23-31

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Isopropanol Catalysts: Magnesium oxide
Référence
Catalytic hydrogen transfer over magnesia, XV. Preliminary studies of active centers of catalysts
Glinski, Marek, Reaction Kinetics and Catalysis Letters, 2001, 72(1), 133-137

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  25 °C; 0 °C; 15 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Preparation of ionizable cationic lipids for RNA delivery
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Référence
Stabilization of long-chain intermediates in solution. Tridecyl radicals and cations
Teodorovic, Aleksandar V.; Badjuk, Dalibor M.; Stevanovic, Nenad; Pavlovic, Radoslav Z., Journal of Molecular Structure, 2015, 1083, 357-363

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  overnight, 56 °C
Référence
Autoresolution of Segregated and Mixed p-n Stacks by Stereoselective Supramolecular Polymerization in Solution
Narayan, Bhawani; Bejagam, Karteek K.; Balasubramanian, Sundaram; George, Subi J., Angewandte Chemie, 2015, 54(44), 13053-13057

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  10 min, 0 °C; 1 h, rt
Référence
A combinatorial library of lipid nanoparticles for RNA delivery to leukocytes
Ramishetti, Srinivas; Hazan-Halevy, Inbal; Palakuri, Ramesh; Chatterjee, Sushmita; Naidu Gonna, Somu; et al, Advanced Materials (Weinheim, 2020, 32(12),

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Preparation of ionizable cationic lipids for RNA delivery
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
Référence
Synthesis and odor characteristics of isomeric aliphatic tridecanones and their derivatives
Gibka, Julia; Gora, Jozef; Wojcicka, Anna, Zeszyty Naukowe - Politechnika Lodzka, 2002, 66, 85-90

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 8 h, reflux; overnight, rt
1.2 Solvents: Water ;  rt
Référence
An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans
Koch, Vanessa; Brase, Stefan, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 30 min, rt; overnight, reflux; reflux → rt
Référence
Optical and Photophysical Properties of Indolocarbazole Derivatives
Belletete, Michel; Blouin, Nicolas; Boudreault, Pierre-Luc T.; Leclerc, Mario; Durocher, Gilles, Journal of Physical Chemistry A, 2006, 110(51), 13696-13704

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Methanol ,  Water ;  rt
Référence
Synthesis and characterization of novel low-bandgap triphenylamine-based conjugated polymers with main-chain donors and pendent acceptors for organic photovoltaics
Sahu, Duryodhan; Padhy, Harihara; Patra, Dhananjaya; Huang, Jen-hsien; Chu, Chih-wei; et al, Journal of Polymer Science, 2010, 48(24), 5812-5823

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.2 Solvents: Tetrahydrofuran ;  < 10 °C; 6 h, 10 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Coupled Metabolic Cycles Allow Out-of-Equilibrium Autopoietic Vesicle Replication
Engwerda, Anthonius H. J. ; Southworth, Josh; Lebedeva, Maria A.; Scanes, Robert J. H.; Kukura, Philipp; et al, Angewandte Chemie, 2020, 59(46), 20361-20366

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran ,  Hexane
1.3 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ,  Hexane
1.4 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Tetrahydrofuran ,  Hexane ,  Water
Référence
Organoboranes. 41. Reaction of organoboranes with (dichloromethyl)lithium. Scope and limitations. Synthesis of homologated primary and secondary alcohols
Brown, Herbert C.; Imai, Toshiro; Perumal, P. Thirumali; Singaram, Bakthan, Journal of Organic Chemistry, 1985, 50(21), 4032-6

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  25 °C
Référence
Long-Range Self-Assembly of an Electron-Deficient Hexaazatrinaphthylene with Out-of-Plane Substituents
Chen, Yi-Ru ; Zhang, Yong-Yun; Yeh, Ming-Che; Luo, Ying-Ting; Ong, Chi Wi, ChemPlusChem, 2020, 85(4), 613-618

Synthetic Routes 15

Conditions de réaction
1.1 Solvents: Diethyl ether ;  reflux; 10 min, reflux
1.2 Reagents: Sulfuric acid ,  Water Solvents: Water ;  reflux
Référence
Novel NIR-absorbing conjugated polymers for efficient polymer solar cells: effect of alkyl chain length on device performance
Yue, Wei; Zhao, Yun; Shao, Shuyan; Tian, Hongkun; Xie, Zhiyuan; et al, Journal of Materials Chemistry, 2009, 19(15), 2199-2206

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 -
Référence
Cation Effect on the Binary and Ternary Phase Behaviors of Double-Tailed Methanesulfonate Amphiphiles
Ontiveros, Jesus F. ; Hong, Bing; Aramaki, Kenji; Pierlot, Christel; Aubry, Jean-Marie; et al, Journal of Surfactants and Detergents, 2021, 24(3), 401-410

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Phenylsilane ,  Oxygen Catalysts: (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)manganese Solvents: Isopropanol ,  Dichloromethane
Référence
Acceleration of the reduction of aldehydes and ketones using Mn(dpm)3 catalyst and phenylsilane in the presence of dioxygen
Magnus, P.; Fielding, M. R., Tetrahedron Letters, 2001, 42(38), 6633-6636

Synthetic Routes 18

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  -78 °C; overnight, rt
1.2 Reagents: Methanol ,  Ammonium chloride Solvents: Water ;  rt
Référence
Synthesis and applications of 2,7-carbazole-based conjugated main-chain copolymers containing electron deficient bithiazole units for organic solar cells
Patra, Dhananjaya; Sahu, Duryodhan; Padhy, Harihara; Kekuda, Dhananjay; Chu, Chih-Wei; et al, Journal of Polymer Science, 2010, 48(23), 5479-5489

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Phenylsilane ,  Oxygen Catalysts: (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)manganese Solvents: Isopropanol ,  1,2-Dichloroethane
Référence
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

7-Tridecanol Raw materials

7-Tridecanol Preparation Products

7-Tridecanol Littérature connexe

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:927-45-7)7-Tridecanol
A1223537
Pureté:99%
Quantité:25g
Prix ($):213